

structure-activity relationship (SAR) studies of 2-amino-1,3,4-thiadiazole analogs

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

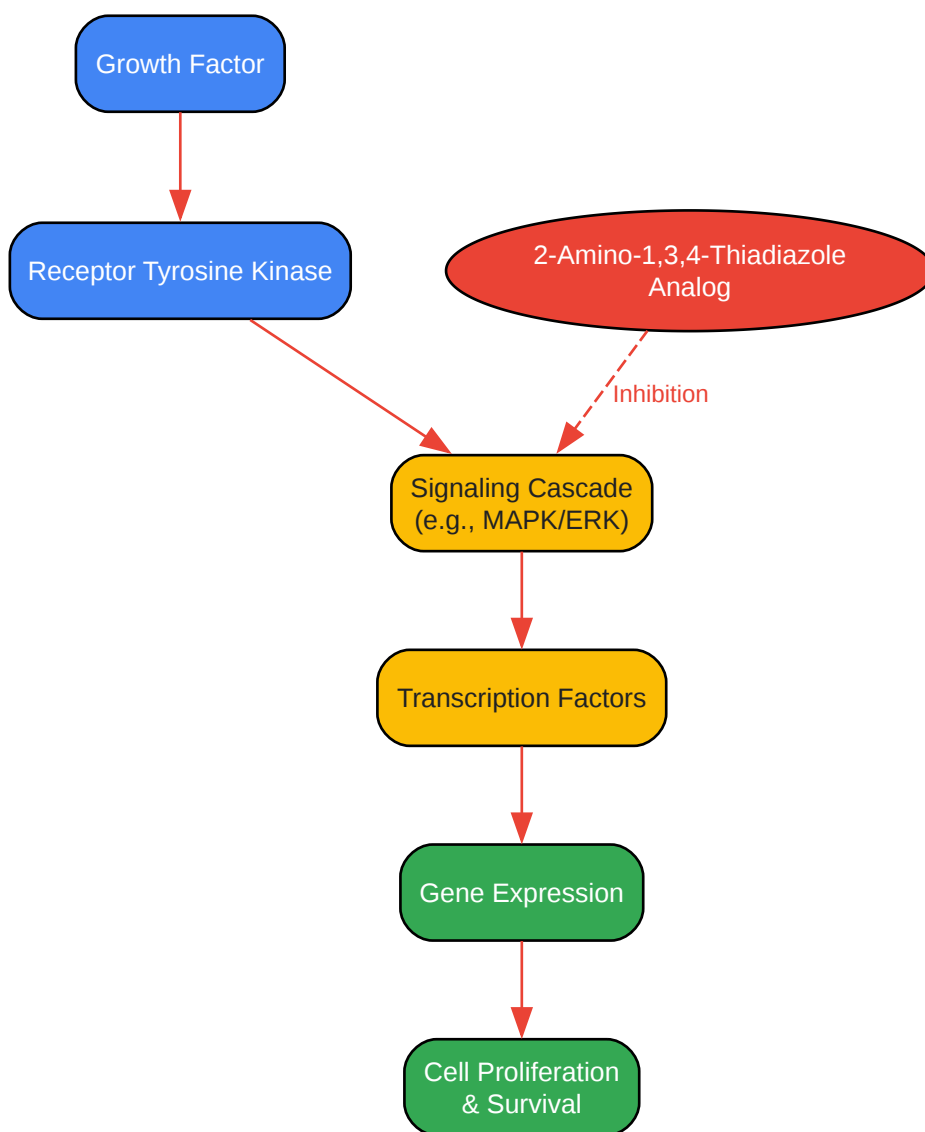
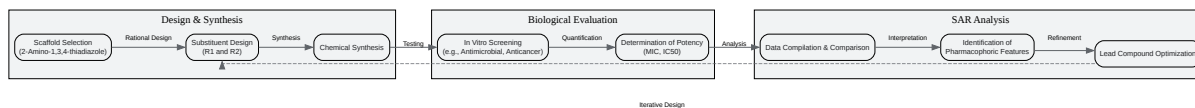
Compound Name: 5-Chloro-1,3,4-thiadiazol-2-amine

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General SAR Workflow

The development of novel 2-amino-1,3,4-thiadiazole derivatives typically follows a structured workflow. This process begins with the design and synthesis of a library of analogs, followed by comprehensive biological evaluation and subsequent analysis of the structure-activity relationships to identify key pharmacophoric features.



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- To cite this document: BenchChem. [structure-activity relationship (SAR) studies of 2-amino-1,3,4-thiadiazole analogs]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b127521#structure-activity-relationship-sar-studies-of-2-amino-1-3-4-thiadiazole-analogs]

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